molecular formula C11H10Cl2N2O2 B3254838 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid CAS No. 2447-24-7

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No.: B3254838
CAS No.: 2447-24-7
M. Wt: 273.11 g/mol
InChI Key: GBECJVKCLZDMQS-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a 2-aminoethyl group at position 3, dichloro substituents at positions 5 and 7, and a carboxylic acid moiety at position 2. The compound is often utilized as a hydrochloride salt (C₁₁H₁₁Cl₃N₂O₂) with a molecular weight of 309.58 g/mol . Its CAS number is reported as 2447-24-7 (hydrochloride form) and 1332530-43-4 (likely a variant or alternative registry entry) . This compound is primarily employed as a building block in medicinal chemistry, though commercial availability has been discontinued, as noted in supplier catalogs .

Properties

IUPAC Name

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2/c12-5-3-7-6(1-2-14)10(11(16)17)15-9(7)8(13)4-5/h3-4,15H,1-2,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBECJVKCLZDMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)C(=O)O)CCN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a neurotransmitter analog and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indole-2-Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride 3-(2-aminoethyl), 5,7-Cl C₁₁H₁₁Cl₃N₂O₂ 309.58 1332530-43-4 Hydrochloride salt; enhanced solubility
5,7-Dichloro-1H-indole-2-carboxylic acid 5,7-Cl C₉H₅Cl₂NO₂ 243.31 - No 3-substituent; lower solubility
3-(Carboxymethyl)-5,7-dichloro-1H-indole-2-carboxylic acid 3-(carboxymethyl), 5,7-Cl C₁₁H₇Cl₂NO₄ 304.09 - Additional carboxylic acid group; higher acidity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 3-methyl, 7-Cl C₁₀H₈ClNO₂ 209.63 16381-48-9 Methyl substituent; reduced polarity
5,7-Dimethyl-1H-indole-2-carboxylic acid 5,7-dimethyl C₁₁H₁₁NO₂ 189.21 - Methyl groups instead of Cl; lipophilic

Substituent Effects on Properties

Aminoethyl vs. Methyl/Carboxymethyl Groups: The 2-aminoethyl group in the target compound introduces a primary amine, which forms stable hydrochloride salts, improving aqueous solubility compared to the methyl-substituted analog (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .

Dichloro vs. Dimethyl Substituents :

  • The 5,7-dichloro configuration increases molecular weight and electron-withdrawing effects, enhancing stability and reactivity in cross-coupling reactions compared to the 5,7-dimethyl derivative .
  • Dimethyl substituents (e.g., 5,7-dimethyl-1H-indole-2-carboxylic acid) favor lipophilicity, making the compound more suitable for membrane-permeable applications .

Hydrochloride Salt vs. Free Acid :

  • The hydrochloride salt form of the target compound offers improved stability and solubility in polar solvents, critical for pharmaceutical formulation .

Biological Activity

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid (commonly referred to as the compound) is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Formula : C₁₁H₁₁Cl₂N₂O₂
  • CAS Number : 1332530-43-4
  • Molecular Weight : 252.13 g/mol
  • Structure : The compound features a dichloro substitution on the indole ring and an aminoethyl side chain, which are critical for its biological activity.

The biological activity of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid is primarily attributed to its interactions with various molecular targets:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives of indole compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This inhibition may contribute to neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular environments. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Properties : Research indicates that the compound may possess antibacterial and antifungal activities. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) indicating significant antimicrobial potential .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid:

Assay TypeResult Summary
AChE InhibitionIC50 values in the micromolar range; effective against AChE
Antioxidant CapacityDemonstrated significant scavenging activity against DPPH radicals
Antimicrobial ActivityMIC values ranged from 4.69 to 22.9 µM against various bacterial strains

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid was evaluated for its ability to prevent Aβ aggregation, a hallmark of Alzheimer's pathology. The compound showed promising results in reducing Aβ-induced neurotoxicity in neuronal cell lines .

Discussion

The diverse biological activities of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid position it as a candidate for further pharmacological development. Its ability to inhibit AChE suggests potential applications in treating cognitive disorders. Additionally, its antioxidant and antimicrobial properties warrant exploration in broader therapeutic contexts.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid, and what intermediates are critical?

  • Methodology : Start with 5,7-dichloro-1H-indole-2-carboxylic acid (CAS 18474-60-7) as the core scaffold . Introduce the 2-aminoethyl group via a condensation reaction using 3-formyl precursors (e.g., 3-formyl-indole derivatives) and 2-aminothiazol-4(5H)-one, refluxed in acetic acid with sodium acetate to catalyze imine formation . Purify intermediates via recrystallization (DMF/acetic acid mixtures) . Validate coupling efficiency via HPLC (>95% purity) .

Q. How should researchers characterize the structural integrity of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid?

  • Methodology : Use ¹H/¹³C NMR to confirm the indole backbone and aminoethyl substitution. Mass spectrometry (HRMS) verifies molecular weight (theoretical: ~289.1 g/mol). FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups . Compare melting points with analogs (e.g., indole-2-carboxylic acid derivatives melt at 205–209°C) .

Q. What storage conditions ensure stability of this compound during experiments?

  • Methodology : Store at +4°C in airtight, light-protected containers to prevent hydrolysis of the aminoethyl group or decarboxylation . For long-term storage, lyophilize and keep under inert gas (argon). Monitor stability via periodic HPLC analysis .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use P95 respirators or OV/AG/P99 filters in high-exposure scenarios and wear nitrile gloves/lab coats . Employ fume hoods for synthesis steps involving acetic acid reflux . Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the 2-aminoethyl group to the indole core?

  • Methodology : Screen coupling agents (e.g., EDCI, HOBt) in DMF under nitrogen. Adjust reaction time (3–5 h reflux) and molar ratios (1.1:1 aldehyde:amine) to maximize yield . Use LC-MS to detect unreacted intermediates. For steric hindrance from dichloro substituents, introduce microwave-assisted synthesis (60–80°C, 30 min) .

Q. What analytical approaches resolve discrepancies in reported molecular weights for intermediates (e.g., 230.05 vs. 243.31 g/mol)?

  • Methodology : Perform high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 230.05 g/mol for 5,7-dichloro-1H-indole-2-carboxylic acid vs. 243.31 g/mol for brominated analogs) . Cross-validate with elemental analysis and check for residual solvents (TGA). Re-examine synthetic routes for unintended substitutions (e.g., bromine vs. chlorine) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Use density functional theory (DFT) to predict electron distribution at the 5,7-dichloro and aminoethyl sites. Perform molecular docking (AutoDock Vina) to assess binding affinity with target receptors (e.g., serotonin receptors) . Validate predictions with SPR or ITC assays .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the indole ring?

  • Methodology : Use Pd/C (10%) under low hydrogen pressure (1–2 atm) in ethanol/water (4:1) at 25°C. Monitor reaction progress via TLC. Add catalytic acetic acid to stabilize the carboxylic acid group . For sensitive intermediates, employ flow hydrogenation systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid
Reactant of Route 2
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3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid

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